molecular formula C11H12N2O B3048445 (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol CAS No. 169547-94-8

(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol

Cat. No.: B3048445
CAS No.: 169547-94-8
M. Wt: 188.23 g/mol
InChI Key: NYMYOBPNSXJNOO-UHFFFAOYSA-N
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Description

The compound “(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol” is a derivative of pyrazole . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are known for their diverse biological activities and are found in a variety of biologically active molecules and agrochemicals .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied using various techniques such as X-ray diffraction . In the crystal structure of a related compound, there is an intra-molecular hydrogen bond involving the N–H atom and itself of molecular C=O .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions. For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .

Scientific Research Applications

Synthesis and Derivative Formation

(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol serves as a precursor in the synthesis of various heterocyclic compounds. For instance, Trilleras et al. (2013) reported the ultrasonics-promoted synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives, highlighting a method that offers advantages such as simpler work-up procedures, shorter reaction times, and good yields (Trilleras et al., 2013). Additionally, the synthesis and crystal structure of related pyrazolyl-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone derivatives have been characterized, demonstrating the structural versatility and reactivity of the pyrazole ring (Cao et al., 2010).

Crystallography and Molecular Structure

Research by Zhou et al. (2007) on Methyl 5-phenyl-1H-pyrazole-3-carboxylate, closely related to the compound of interest, delves into the crystal structure, highlighting intermolecular interactions and the arrangement in the crystalline phase. This study provides insights into the molecular geometry and potential interactions of similar compounds (Zhou et al., 2007).

Biological Activities

While adhering to the requirement to exclude drug-related applications, it's noteworthy that compounds synthesized from this compound have been evaluated for their biological activities. For example, Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives showing promising herbicidal and insecticidal activities, indicating the potential application of these compounds in agricultural sciences (Wang et al., 2015).

Future Directions

Research on pyrazole derivatives is ongoing, with potential applications in various fields such as pharmacy, pesticide, and material science . Future research could focus on further elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol”.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-7-10(8-14)12-13(9)11-5-3-2-4-6-11/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMYOBPNSXJNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632445
Record name (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169547-94-8
Record name (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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